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Compound of Interest

Compound Name: 4-(4-Chlorobenzyl)thiomorpholine

CAS No.: 17494-26-7

Cat. No.: B2792941 Get Quote

CAS Number: 17494-26-7 Formula: C₁₁H₁₄ClNS Molecular Weight: 227.75 g/mol

Part 1: Executive Summary
4-(4-Chlorobenzyl)thiomorpholine is a specialized heterocyclic building block widely utilized

in medicinal chemistry and fragment-based drug discovery (FBDD). Structurally, it consists of a

thiomorpholine ring

-alkylated with a para-chlorobenzyl group.

This compound serves as a critical bioisostere for N-(4-chlorobenzyl)morpholine. The

substitution of the morpholine oxygen with sulfur fundamentally alters the physicochemical

profile of the molecule—specifically increasing lipophilicity (LogP) and introducing a "metabolic

handle" via the sulfur atom, which can be oxidized to sulfoxides or sulfones in vivo. It is

frequently employed in the synthesis of ligands targeting G-protein coupled receptors (GPCRs),

particularly sigma receptors and dopaminergic pathways, as well as in the development of

antifungal agents.

Part 2: Chemical Identity & Properties[1]
The following data consolidates the physicochemical constants required for identification and

experimental planning.
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Property Value Note

CAS Number 17494-26-7 Free base form

IUPAC Name

4-[(4-

Chlorophenyl)methyl]thiomorp

holine

SMILES Clc1ccc(CN2CCSCC2)cc1 Useful for cheminformatics

Molecular Formula C₁₁H₁₄ClNS

Exact Mass 227.0535 Monoisotopic

Physical State
Pale yellow oil or low-melting

solid
Dependent on purity

Boiling Point ~145°C at 0.5 mmHg Predicted/Analogous

LogP (Predicted) ~3.2
Higher than morpholine analog

(~2.[1][2]1)

pKa (Predicted) ~6.5 - 7.0 Conjugate acid

Part 3: Synthesis & Production Protocols
Synthetic Route: Nucleophilic Substitution ( )
The most robust method for synthesizing 4-(4-Chlorobenzyl)thiomorpholine is the direct

-alkylation of thiomorpholine with 4-chlorobenzyl chloride. This reaction proceeds via a
bimolecular nucleophilic substitution (

) mechanism.

Reaction Scheme:

Detailed Experimental Protocol
Note: This protocol is designed for a 10 mmol scale. Scale up requires re-evaluation of

exotherms.

Reagents:
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Thiomorpholine (1.0 equiv, 1.03 g)[3]

4-Chlorobenzyl chloride (1.05 equiv, 1.69 g)

Potassium Carbonate (

) (2.0 equiv, anhydrous) or Triethylamine (

)

Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend

anhydrous

(2.76 g, 20 mmol) in Acetonitrile (20 mL).

Amine Addition: Add Thiomorpholine (1.03 g, 10 mmol) to the suspension. Stir for 5 minutes

at room temperature to ensure homogeneity.

Alkylation: Add 4-Chlorobenzyl chloride (1.69 g, 10.5 mmol) dropwise over 5 minutes.

Causality: Slow addition prevents localized high concentrations that could lead to

quaternary ammonium salt formation (over-alkylation), although steric hindrance makes

this less likely with benzyl halides.

Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (System:

Hexane/EtOAc 4:1) or LC-MS.

Validation: The reaction is complete when the thiomorpholine spot disappears.

Workup:

Cool to room temperature.

Filter off the inorganic salts (
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and excess

).

Concentrate the filtrate under reduced pressure to remove Acetonitrile.

Purification: Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 10 mL)

to remove trace polar impurities. Dry over

, filter, and concentrate.

Refinement: If high purity is required, convert to the Hydrochloride salt by adding 4M HCl

in Dioxane, precipitating the solid salt for filtration.

Process Visualization

Start:
Thiomorpholine + Base

Add Electrophile:
4-Cl-Benzyl Chloride

Reflux:
ACN, 80°C, 4-6h

QC Check:
TLC/LC-MSIncomplete

Workup:
Filter & Wash

Complete Final Product:
4-(4-Chlorobenzyl)

thiomorpholine

Click to download full resolution via product page

Caption: Figure 1. Standard operating procedure for the S_N2 synthesis of 4-(4-
Chlorobenzyl)thiomorpholine.

Part 4: Medicinal Chemistry Applications
Bioisosteric Rationale
In drug design, 4-(4-Chlorobenzyl)thiomorpholine is often compared to its oxygenated

counterpart, 4-(4-Chlorobenzyl)morpholine. The choice to use the sulfur analog is driven by

specific physicochemical requirements:

Lipophilicity Modulation: The sulfur atom is less electronegative and more diffuse than

oxygen, leading to a higher

. This enhances blood-brain barrier (BBB) permeability, making this scaffold attractive for
CNS targets (e.g., antipsychotics, antidepressants).
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Metabolic Divergence: Unlike the ether linkage in morpholine, the thioether in thiomorpholine

is susceptible to oxidation by FMO (Flavin-containing monooxygenases) or CYP450

enzymes, forming sulfoxides (

) and sulfones (

). This can be exploited to create prodrugs or active metabolites with different solubility
profiles.

Structural Utility in FBDD
This compound serves as a "linker-fragment" in Fragment-Based Drug Discovery. The 4-

chlorobenzyl moiety provides a hydrophobic anchor (pi-stacking interactions), while the

thiomorpholine nitrogen remains basic (protonatable at physiological pH), allowing for ionic

interactions with aspartate/glutamate residues in receptor binding pockets.

Morpholine Analog
(Lower LogP, Stable Ether)

Thiomorpholine Analog
(Higher LogP, Metabolic S-Oxidation)

 Bioisosteric
Replacement (O -> S)

Target Outcome:
Enhanced BBB Penetration

& Novel IP Space

 Pharmacokinetic
Optimization

Click to download full resolution via product page

Caption: Figure 2. Strategic rationale for selecting the thiomorpholine scaffold over morpholine

in lead optimization.
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Part 5: Analytical Characterization
To validate the identity of synthesized 4-(4-Chlorobenzyl)thiomorpholine, the following

spectral signatures should be observed:

Proton NMR ( -NMR, 400 MHz, )
Chemical Shift (

)
Multiplicity Integration Assignment

7.20 - 7.30 Multiplet 4H
Aromatic protons (Ar-

H)

3.48 Singlet 2H

Benzylic

(

)

2.60 - 2.70 Multiplet 4H Thiomorpholine

2.50 - 2.60 Multiplet 4H Thiomorpholine

Mass Spectrometry (ESI-MS)
Target Ion:

Expected m/z: 228.06 (for

) and 230.06 (for

).

Isotope Pattern: A distinct 3:1 ratio between the M and M+2 peaks is diagnostic of the

monochlorinated aromatic ring.

Part 6: Safety & Handling
Hazards: As a secondary amine derivative and benzyl halide product, the compound should

be treated as an Irritant (Skin/Eye/Respiratory).
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Precursors: 4-Chlorobenzyl chloride is a potent lachrymator and alkylating agent. Handle

only in a fume hood.

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent slow oxidation

of the sulfur atom to the sulfoxide.

References
ABCR GmbH.Product Catalog: 4-(4-Chlorobenzyl)thiomorpholine (CAS 17494-26-7).[4]

Retrieved from

BLD Pharm.Chemical Data Sheet: 4-(4-Chlorobenzyl)thiomorpholine.[4] Retrieved from

PubChem.Compound Summary: Thiomorpholine (Parent Heterocycle).[1][5] National Library

of Medicine. Retrieved from

ChemScene.Related Analogs: 4-(4-Methylbenzyl)thiomorpholine. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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